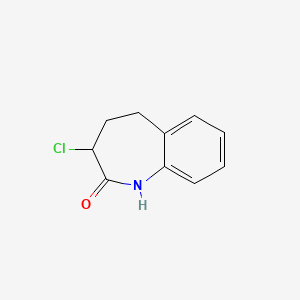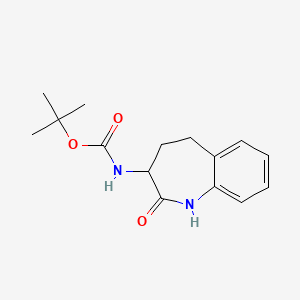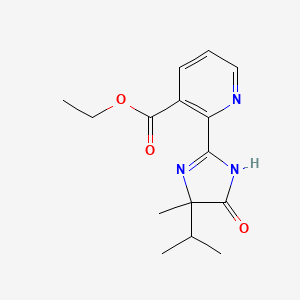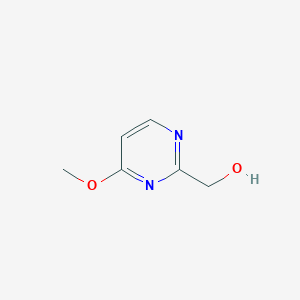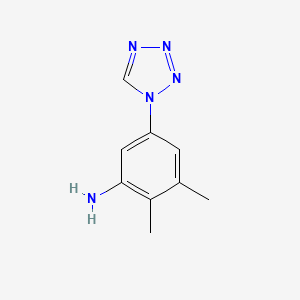
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, also known as Luminol, is a chemical compound with the molecular formula C8H7N5. It has a molecular weight of 175.19 . It is widely used in forensics to detect bloodstains and other biological materials that have been washed away or are not visible to the naked eye.
Synthesis Analysis
The synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline and its derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline consists of a tetrazole ring attached to an aniline group. The tetrazole ring is a five-membered aza compound with 6π electrons .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. It undergoes reaction with few active metals and produces new compounds which are explosives to shocks. It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is soluble in water . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Functionalized Tetrazenes : The synthesis of nitrogen-rich compounds, such as 1,4-bis[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene, demonstrates the use of tetrazolylhydrazines in creating energetically potent materials. These compounds were characterized using various spectroscopic methods and their energetic properties were investigated (Heppekausen et al., 2009).
Molecular Structure Investigations
- s-Triazine Derivatives : A study on the molecular structure of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, using X-ray crystallography and DFT calculations, highlights the significance of such compounds in the field of chemistry (Shawish et al., 2021).
Corrosion Inhibition
- Bipyrazole Derivatives : Density Functional Theory (DFT) studies on bipyrazolic-type organic compounds show their potential activity as corrosion inhibitors, linking chemical structure to their inhibitory efficiency (Wang et al., 2006).
Biological Activities
- Metal Complexes Synthesis : The synthesis of metal complexes containing aniline moieties and their biological activities, including antibacterial, antifungal, and cytotoxic actions, demonstrates the versatile applications of such compounds in medicinal chemistry (Qurban et al., 2020).
Electroluminescence Application
- Amorphous Molecular Materials : The design and synthesis of color-tunable emitting amorphous molecular materials with bipolar character, such as 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, showcase their application in organic electroluminescent devices (Doi et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2,3-dimethyl-5-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-8(4-9(10)7(6)2)14-5-11-12-13-14/h3-5H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWVCPXNTJGIFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589904 |
Source


|
| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline | |
CAS RN |
954328-84-8 |
Source


|
| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

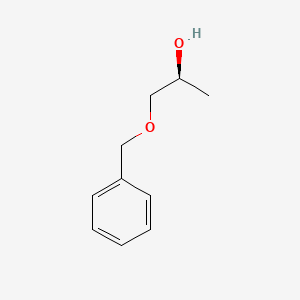


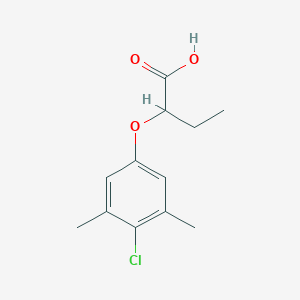
![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)
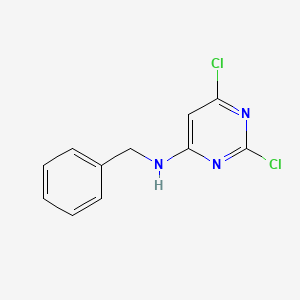
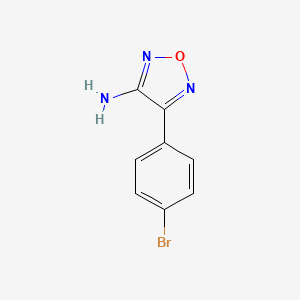
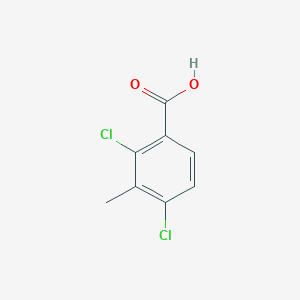
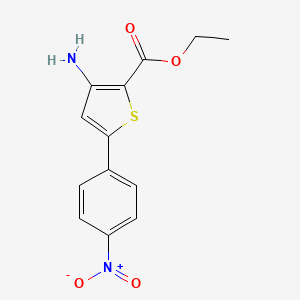
![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)
